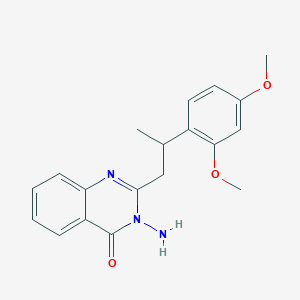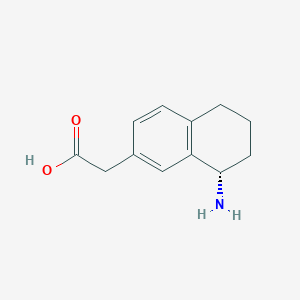![molecular formula C7H9N3S2 B12923694 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile CAS No. 87010-96-6](/img/structure/B12923694.png)
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile is a chemical compound that features a thiadiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with butanenitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like acetone, at room temperature for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile can undergo several types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiadiazole derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile has several scientific research applications:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to disrupt DNA replication.
Antimicrobial Agents: It has shown activity against various bacterial and fungal strains.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-5-mercapto-1,3,4-thiadiazole
- N4-(5-methyl-1,3,4-thiadiazol-2-yl)thiazole-2,4-diamine
- 2-{[5-(2-Furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Uniqueness
3-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile is unique due to its specific combination of a thiadiazole ring and a butanenitrile group This combination imparts unique chemical properties and biological activities that are not observed in other similar compounds
Eigenschaften
| 87010-96-6 | |
Molekularformel |
C7H9N3S2 |
Molekulargewicht |
199.3 g/mol |
IUPAC-Name |
3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C7H9N3S2/c1-5(3-4-8)11-7-10-9-6(2)12-7/h5H,3H2,1-2H3 |
InChI-Schlüssel |
WFWOUQBJRPACMG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN=C(S1)SC(C)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chloro-5-[(2,4-dichlorophenyl)methoxy]-2-ethylpyridazin-3(2H)-one](/img/structure/B12923637.png)

![N-(4-(benzo[d]thiazol-2-yl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12923653.png)
![4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-[4-(4-morpholinyl)phenyl]-](/img/structure/B12923659.png)


![4-Ethynyl-2-methoxyhexahydro-2H-cyclopenta[b]furan](/img/structure/B12923692.png)


